N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine
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Overview
Description
Preparation Methods
The synthesis of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzylamine to form the intermediate 3-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with sodium azide under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine can be compared with other similar compounds, such as:
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-{3-[(4-methylbenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine: The presence of a methyl group instead of a fluorine atom can also affect the compound’s reactivity and interactions.
N-{3-[(4-bromobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine: The bromine atom can influence the compound’s properties, making it suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological activities .
Properties
IUPAC Name |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-6-4-11(5-7-13)10-22-14-3-1-2-12(8-14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJBIBMSAFVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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